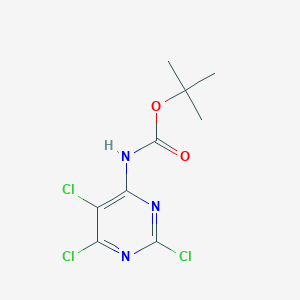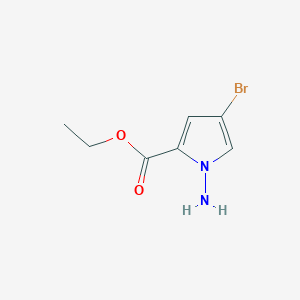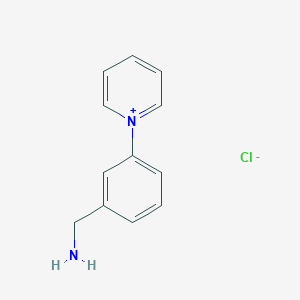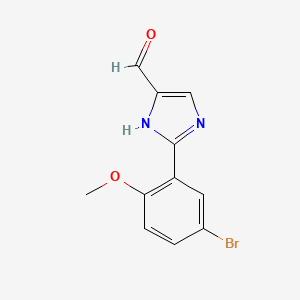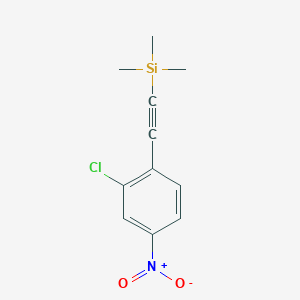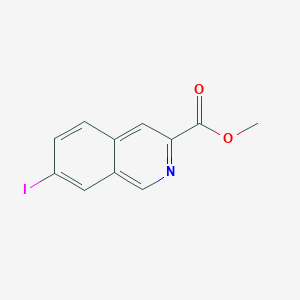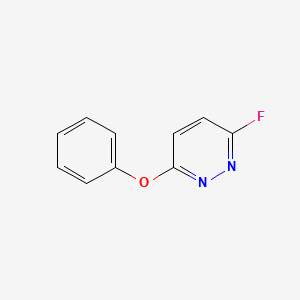
3-Fluoro-6-phenoxypyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-Fluoro-6-phenoxypyridazine can be achieved through several methods. One common approach involves the catalytic dehalogenation of 3-phenoxy-6-chloropyridazine or the reaction of 3-chloropyridazine with phenols in the presence of a base . Industrial production methods may involve large-scale preparation using similar synthetic routes, optimized for yield and purity.
Chemical Reactions Analysis
3-Fluoro-6-phenoxypyridazine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridazine ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Major Products: The products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups attached to the pyridazine ring.
Scientific Research Applications
3-Fluoro-6-phenoxypyridazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Fluoro-6-phenoxypyridazine involves its interaction with specific molecular targets. In the context of its use as a herbicide, it may inhibit certain enzymes or pathways critical for plant growth . The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.
Comparison with Similar Compounds
3-Fluoro-6-phenoxypyridazine can be compared with other fluorinated pyridazine derivatives, such as 3-phenoxy-6-chloropyridazine and 3,6-difluoro-2-methoxypyridine . These compounds share similar structural features but differ in their chemical reactivity and applications. The presence of the fluorine atom in this compound imparts unique properties, such as increased stability and altered electronic characteristics, making it distinct from its analogs.
Properties
CAS No. |
33097-40-4 |
|---|---|
Molecular Formula |
C10H7FN2O |
Molecular Weight |
190.17 g/mol |
IUPAC Name |
3-fluoro-6-phenoxypyridazine |
InChI |
InChI=1S/C10H7FN2O/c11-9-6-7-10(13-12-9)14-8-4-2-1-3-5-8/h1-7H |
InChI Key |
UPYFRNXFSFSERC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NN=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


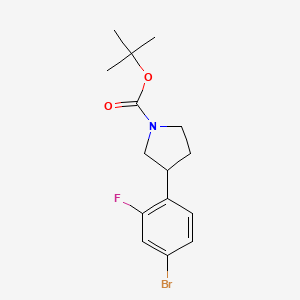
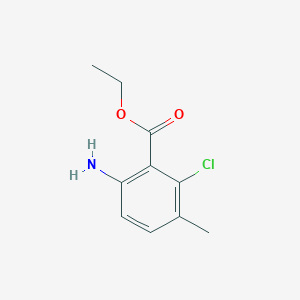
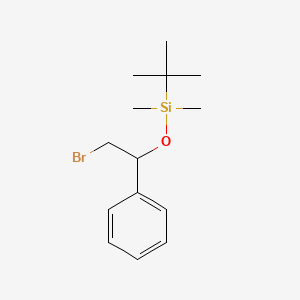
![2-Bromo-3-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13665053.png)

![Benzo[g]quinazoline](/img/structure/B13665071.png)
